6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
CAS No.: 2731009-97-3
Cat. No.: VC11566313
Molecular Formula: C8H8ClF3N2
Molecular Weight: 224.61 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride - 2731009-97-3](/images/no_structure.jpg)
Specification
CAS No. | 2731009-97-3 |
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Molecular Formula | C8H8ClF3N2 |
Molecular Weight | 224.61 g/mol |
IUPAC Name | 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
Standard InChI | InChI=1S/C8H7F3N2.ClH/c9-8(10,11)7-3-6-5(4-13-7)1-2-12-6;/h3-4,12H,1-2H2;1H |
Standard InChI Key | OKRPPWCSUCZXAT-UHFFFAOYSA-N |
Canonical SMILES | C1CNC2=CC(=NC=C21)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a bicyclic system merging a pyrrole ring (five-membered, nitrogen-containing) with a pyridine ring (six-membered, aromatic with one nitrogen atom). The trifluoromethyl (-CF₃) group at the 6-position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . The hydrochloride salt form enhances solubility in polar solvents, a common strategy in drug design to improve bioavailability .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₈H₈ClF₃N₂ |
Molecular Weight | 248.61 g/mol |
CAS Number | Not publicly disclosed |
IUPAC Name | 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride |
SMILES Notation | Cl.Cl.C1C2=C(C=NC=C2)N(C1)C(F)(F)F |
Synthesis and Manufacturing
General Synthetic Strategies
Pyrrolopyridine derivatives are typically synthesized via cyclization reactions or transition-metal-catalyzed cross-couplings. For 6-trifluoromethyl analogs, fluorination steps using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent are critical . A plausible route involves:
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Core Formation: Cyclocondensation of aminopyridine precursors with α,β-unsaturated carbonyl compounds.
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Trifluoromethylation: Introduction of -CF₃ via radical or nucleophilic pathways.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Case Study: Analogous Compound Synthesis
While direct examples are scarce, the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS 1260671-35-9) offers parallels . This analog employs a palladium-catalyzed coupling to introduce bromine, suggesting that similar metal-mediated strategies could install the -CF₃ group. Reaction conditions (e.g., temperature: 302.9±42.0°C, solvent: acetone) and purification methods (e.g., column chromatography) from related systems may guide process optimization .
Physicochemical Properties
Thermal and Solubility Profiles
The trifluoromethyl group significantly impacts physical properties. Compared to non-fluorinated analogs, the compound likely exhibits:
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Higher Lipophilicity: LogP ≈ 1.5–2.0 (estimated via computational models) .
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Elevated Boiling Point: ~300–350°C, inferred from similar dihydro-pyrrolopyridines .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (~1–5 mg/mL) .
Table 2: Predicted Physicochemical Data
Property | Value |
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Density | 1.6±0.1 g/cm³ |
Boiling Point | 302.9±42.0°C |
Flash Point | 137.0±27.9°C |
LogP (octanol-water) | 1.86 |
PSA (Polar Surface Area) | 24.92 Ų |
Industrial and Research Applications
Pharmaceutical Development
As a scaffold, the compound could serve as:
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Kinase Inhibitors: Targeting EGFR, VEGFR, or CDKs.
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CNS Agents: Potential BBB permeability (predicted via QSAR models) .
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Antimicrobials: Structural similarity to quinolone antibiotics.
Material Science
The -CF₃ group’s electron-withdrawing nature makes the compound a candidate for:
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Organic Electronics: As a dopant or charge-transport material.
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Ligands in Catalysis: For asymmetric synthesis or cross-coupling reactions.
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